molecular formula C18H10F3N5O2S B3006178 (E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477197-32-3

(E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B3006178
CAS No.: 477197-32-3
M. Wt: 417.37
InChI Key: AGDMTWUTBMHOBF-MFKUBSTISA-N
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Description

(E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a nitrophenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The nitrophenyl and trifluoromethylphenyl groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the cyanide group could yield a variety of functionalized thiazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

(E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its combination of a thiazole ring with nitrophenyl and trifluoromethylphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N5O2S/c19-18(20,21)12-2-1-3-13(8-12)24-25-15(9-22)17-23-16(10-29-17)11-4-6-14(7-5-11)26(27)28/h1-8,10,24H/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDMTWUTBMHOBF-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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